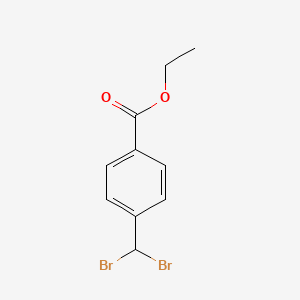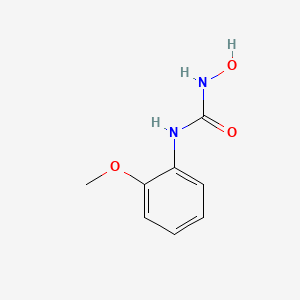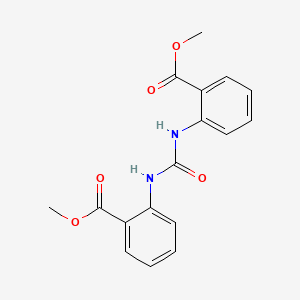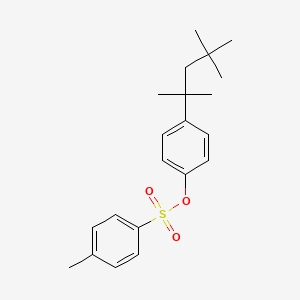
1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a fluorenyl group substituted with a methyl group at the 9-position and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL typically involves the reaction of 9-methylfluorene with propan-2-ol under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound can be used in studies related to molecular interactions and biological pathways.
Medicine: Research on this compound may lead to the development of new pharmaceuticals or therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL involves its interaction with specific molecular targets and pathways. The fluorenyl group can engage in π-π interactions with aromatic systems, while the propan-2-ol moiety can participate in hydrogen bonding and other interactions. These interactions contribute to the compound’s effects in various applications.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-fluorene: A precursor to 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL, it shares the fluorenyl structure but lacks the propan-2-ol moiety.
9H-Fluoren-9-ylmethyl 6-aminohexylcarbamate hydrochloride: Another fluorenyl derivative with different functional groups.
(2,7-di-tert-Butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid: A compound with similar structural features but different chemical properties.
Uniqueness
This compound is unique due to its combination of the fluorenyl and propan-2-ol moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
93651-43-5 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(9-methylfluoren-9-yl)propan-2-ol |
InChI |
InChI=1S/C17H18O/c1-12(18)11-17(2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,18H,11H2,1-2H3 |
InChI Key |
LAAVDJOFEYEVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(C2=CC=CC=C2C3=CC=CC=C31)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)

